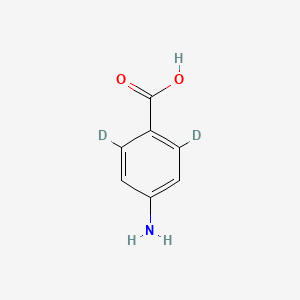

4-Aminobenzoic-2,6-D2 acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is a white crystalline powder that is soluble in water and has a molecular formula of C7H6D2NO2. This compound is a deuterated form of para-aminobenzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced with deuterium atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminobenzoic-2,6-D2 acid typically involves the deuteration of para-aminobenzoic acid. One common method involves the reaction of para-aminobenzoic acid with deuterium oxide (D2O) in the presence of a catalyst such as η4-1,5-cyclooctadiene-μ-2,4-pentanedionato-iridium(I) in N,N-dimethylacetamide at 90°C for 2.25 hours . This method ensures the incorporation of deuterium atoms at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and controlled reaction environments are crucial for efficient industrial production.

Analyse Des Réactions Chimiques

Types of Reactions

4-Aminobenzoic-2,6-D2 acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxyl group can be reduced to form corresponding alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.

Major Products

Oxidation: Nitrobenzoic acids.

Reduction: Benzyl alcohols.

Substitution: Various acylated and sulfonated derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Intermediate in Drug Synthesis

4-Aminobenzoic-2,6-D2 acid serves as a crucial intermediate in the synthesis of several pharmaceutical agents. It is utilized in the production of local anesthetics such as benzocaine and procaine, as well as anti-inflammatory drugs like methotrexate and antiarrhythmics such as procainamide. Its structural versatility allows for modifications that enhance the pharmacological properties of these compounds .

Table 1: Key Pharmaceuticals Derived from this compound

| Drug Name | Type | Application |

|---|---|---|

| Benzocaine | Local Anesthetic | Pain relief |

| Procaine | Local Anesthetic | Dental procedures |

| Methotrexate | Anticancer | Cancer treatment |

| Procainamide | Antiarrhythmic | Heart rhythm regulation |

1.2 Novel Therapeutic Agents

Recent studies have highlighted the potential of PABA derivatives, including this compound, in developing novel therapeutic agents with anticancer, antibacterial, and anti-inflammatory properties. Research indicates that these compounds can inhibit key enzymes involved in disease processes, making them candidates for further clinical evaluation .

Cosmetic Applications

2.1 UV Protection

This compound is recognized for its role as a UV filter in sunscreens and other cosmetic products. It absorbs UV-B radiation effectively, thereby protecting the skin from harmful effects associated with sun exposure. The European Commission has set a maximum concentration limit of 5% for its use in cosmetic formulations to ensure safety while maintaining efficacy .

Table 2: Cosmetic Products Utilizing this compound

| Product Type | Functionality | Concentration Limit (%) |

|---|---|---|

| Sunscreens | UV protection | 5.0 |

| Skin creams | Moisturization | Varies |

Biomedical Research

3.1 Antioxidant and Antimicrobial Properties

Research has shown that derivatives of PABA possess significant antioxidant and antimicrobial activities. These properties are attributed to their ability to scavenge free radicals and inhibit microbial growth, making them valuable in both therapeutic and preventive healthcare applications .

3.2 Potential in Neurodegenerative Diseases

Recent investigations into the effects of PABA derivatives on neurodegenerative diseases such as Alzheimer's have revealed promising results. These compounds may act as inhibitors of acetylcholinesterase (AChE), an enzyme linked to cognitive decline. The modulation of AChE activity by PABA derivatives suggests their potential role in enhancing cognitive function .

Mécanisme D'action

The mechanism of action of 4-Aminobenzoic-2,6-D2 acid involves its role as a precursor in the biosynthesis of folic acid. In bacteria, it is converted to dihydropteroate by the enzyme dihydropteroate synthase, which is then further processed to form folic acid . This pathway is crucial for the synthesis of nucleotides and amino acids in microorganisms.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Aminobenzoic acid (PABA): The non-deuterated form of 4-Aminobenzoic-2,6-D2 acid.

4-Nitrobenzoic acid: An oxidized derivative of 4-Aminobenzoic acid.

4-Aminobenzoic-2,3,5,6-D4 acid: A fully deuterated form of 4-Aminobenzoic acid.

Uniqueness

The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful as an internal standard in analytical chemistry. The presence of deuterium atoms provides distinct mass spectrometric signatures, allowing for precise quantification and analysis in complex biological matrices .

Activité Biologique

4-Aminobenzoic-2,6-D2 acid (also known as 4-Aminobenzoic acid or PABA) is a compound that has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.

4-Aminobenzoic acid is an aromatic compound with the formula C7H7NO2. Its structure includes an amino group and a carboxylic acid group attached to a benzene ring. The deuterated form, this compound, incorporates deuterium atoms at the 2 and 6 positions of the benzene ring, which may influence its biological activity and metabolic pathways.

Antimicrobial Activity

Research indicates that PABA exhibits significant antimicrobial properties. It has been shown to inhibit various bacterial strains, including:

- Methicillin-resistant Staphylococcus aureus (MRSA) : Minimum inhibitory concentrations (MIC) as low as 15.62 µM have been reported for modified derivatives of PABA .

- Other Gram-negative bacteria : Effective against E. coli, Listeria monocytogenes, and Salmonella enteritidis under acidic conditions .

The antimicrobial activity of PABA is enhanced through structural modifications that create Schiff bases with various aldehydes. These derivatives also show moderate antimycobacterial activity (MIC ≥ 62.5 µM) and potent antifungal properties (MIC ≥ 7.81 µM) .

Anticancer Activity

PABA and its derivatives have demonstrated promising anticancer activities across various cancer cell lines:

- HepG2 Cell Line : Some Schiff bases derived from PABA exhibited notable cytotoxicity with IC50 values around 15.0 µM .

- MCF-7 Cell Line : A carboxamide derivative of PABA showed IC50 values as low as 3.0 µM, indicating strong antiproliferative effects against breast cancer cells .

The mechanism of action often involves interference with folate metabolism, similar to the action of sulfonamides, which are competitive inhibitors of dihydropteroate synthase . This inhibition disrupts nucleic acid synthesis in rapidly dividing cancer cells.

Additional Biological Activities

Beyond antimicrobial and anticancer effects, PABA exhibits several other biological activities:

- Antioxidant Properties : PABA acts as a scavenger of reactive oxygen species (ROS), providing protective effects against oxidative stress .

- Anticoagulant Effects : It has been noted for its ability to influence blood coagulation pathways .

- Immunomodulatory Effects : PABA has been shown to modulate immune responses, suggesting potential applications in immunotherapy .

Case Studies and Research Findings

Several key studies highlight the biological activities of this compound:

Propriétés

IUPAC Name |

4-amino-2,6-dideuteriobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10)/i1D,2D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYNCZNDIQEVRV-QDNHWIQGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1C(=O)O)[2H])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.